

A Technical Guide to the Fundamental Chemical Properties of Americium Oxides

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Compound of Interest

Compound Name: *Americium oxide*

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core chemical properties of **americium oxides**. Due to the radioactive nature of americium, understanding its oxide forms is critical for safe handling, storage, and for applications ranging from nuclear energy to potential, albeit currently limited, roles in targeted alpha therapy research. This document summarizes key quantitative data, details experimental protocols for synthesis and characterization, and visualizes important chemical relationships and workflows.

Overview of Americium Oxides

Americium, a synthetic actinide element, primarily forms three oxides corresponding to its +2, +3, and +4 oxidation states: americium(II) oxide (AmO), americium(III) oxide (Am_2O_3), and americium(IV) oxide (AmO_2). The +3 oxidation state is the most stable, making Am_2O_3 a common form.^[1] AmO_2 is also significant as it is the primary form used in many applications.^[1] AmO is less characterized and has been prepared in only minute amounts.^[1]

Quantitative Data Summary

The fundamental properties of the most common **americium oxides** are summarized in the tables below for easy comparison.

Table 1: General Properties of Americium Oxides

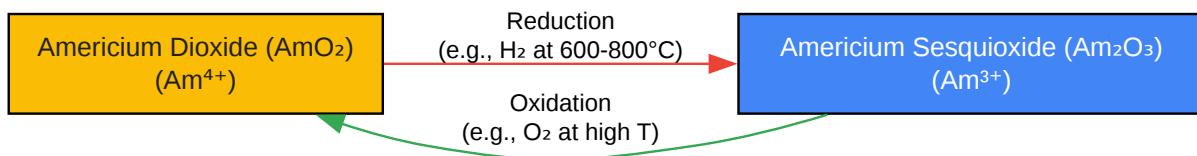
Property	Americium(IV) Oxide (AmO ₂)	Americium(III) Oxide (Am ₂ O ₃)
Chemical Formula	AmO ₂	Am ₂ O ₃
Molar Mass	275.06 g/mol [2][3]	534.121 g/mol [4][5]
Appearance	Black crystalline solid[2][6]	Tan (hexagonal), Red-brown (cubic)[4]
Density	11.68 g/cm ³ [6]	11.77 g/cm ³ [4]
Melting Point	2113 °C (decomposes)[2][6]	2205 °C[1][4]
Solubility	Insoluble in water[6][7]	Soluble in acids[4]

Table 2: Crystallographic Data for **Americium Oxides**

Compound	Crystal System	Space Group	Lattice Parameters (Å)	Notes
**Americium Dioxide (AmO ₂) **	Cubic (Fluorite-type)[6][7]	Fm-3m[6][7]	a = 5.376 - 5.383[5][6]	The most common and stable oxide form.
A-type Americium Sesquioxide (Am ₂ O ₃)	Hexagonal[7]	P-3m1[7]	a = 3.817, c = 5.971[7]	The most stable form of Am ₂ O ₃ at low temperatures.[5]
C-type Americium Sesquioxide (Am ₂ O ₃)	Cubic[7]	Ia-3[7]	a = 11.03[7]	Obtained by reduction of AmO ₂ at lower temperatures (~600 °C).[7]

Interconversion of Americium Oxides

The different oxides of americium can be interconverted through controlled oxidation and reduction reactions. This relationship is crucial for the synthesis of specific oxide phases.



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Caption: Interconversion pathway between Americium(IV) and Americium(III) oxides.

Experimental Protocols

Detailed methodologies for the synthesis and characterization of **americium oxides** are provided below. These protocols are synthesized from various research findings and should be adapted based on specific laboratory conditions and safety protocols for handling radioactive materials.

Synthesis of Americium(IV) Oxide (AmO_2)

This protocol describes a common method for producing AmO_2 powder via the calcination of americium(III) oxalate.^{[6][7]}

- **Dissolution:** Dissolve the starting americium-containing material (e.g., americium metal or another salt) in hydrochloric acid.
- **Neutralization:** Carefully neutralize the excess acid with ammonium hydroxide.
- **Precipitation:** Add a saturated solution of oxalic acid to the neutralized americium solution to precipitate americium(III) oxalate ($\text{Am}_2(\text{C}_2\text{O}_4)_3 \cdot 7\text{H}_2\text{O}$).^[1]
- **Washing and Drying:** Filter the precipitate, wash it with deionized water, and dry it at a low temperature (e.g., room temperature or slightly above) in a vacuum.^[1]
- **Calcination:** Transfer the dried americium(III) oxalate to a furnace.
 - Initially, heat to a moderate temperature (e.g., 150 °C) to remove water of hydration.

- Gradually increase the temperature to around 800 °C and hold for several hours to ensure complete decomposition of the oxalate to americium dioxide.[6][7]
- Allow the furnace to cool slowly to room temperature. The resulting product should be a black powder of AmO_2 .[6]

Synthesis of Americium(III) Oxide (Am_2O_3)

Am_2O_3 can be synthesized by the reduction of AmO_2 .[4]

- Preparation: Place a sample of previously synthesized AmO_2 powder in a tube furnace.
- Reduction: Heat the AmO_2 powder under a reducing atmosphere, typically flowing hydrogen gas (H_2).
 - For the cubic form (C-type), heat at approximately 600 °C.[7]
 - For the hexagonal form (A-type), heat at a higher temperature, around 800 °C.[7]
- Reaction: The reduction reaction is: $2 \text{AmO}_2 + \text{H}_2 \rightarrow \text{Am}_2\text{O}_3 + \text{H}_2\text{O}$.[4]
- Cooling: After the reaction is complete, cool the sample to room temperature under an inert atmosphere to prevent re-oxidation.

Characterization by X-Ray Diffraction (XRD)

XRD is a fundamental technique for identifying the crystal structure and phase purity of **americium oxides**.[8][9]

- Sample Preparation:
 - Due to the radioactivity of americium, samples must be handled in a glovebox.
 - A small amount of the oxide powder (e.g., ~10 mg) is typically loaded into a sample holder. To prevent dispersion of radioactive material, the powder can be mixed with an epoxy resin.[8]

- Instrumentation: A powder diffractometer equipped with a suitable X-ray source (e.g., Cu K α radiation) is used. The instrument should be housed in a radiation-shielded enclosure.[8]
- Data Collection:
 - Scan the sample over a defined 2 θ range (e.g., 20° to 120°) with a small step size (e.g., 0.01°).[8]
- Data Analysis:
 - The resulting diffraction pattern is analyzed by comparing the peak positions and intensities to standard diffraction patterns for known **americium oxide** phases (e.g., from the ICDD database).
 - Rietveld refinement can be used for more detailed structural analysis, including lattice parameter determination.[5]

Characterization by X-ray Absorption Spectroscopy (XAS)

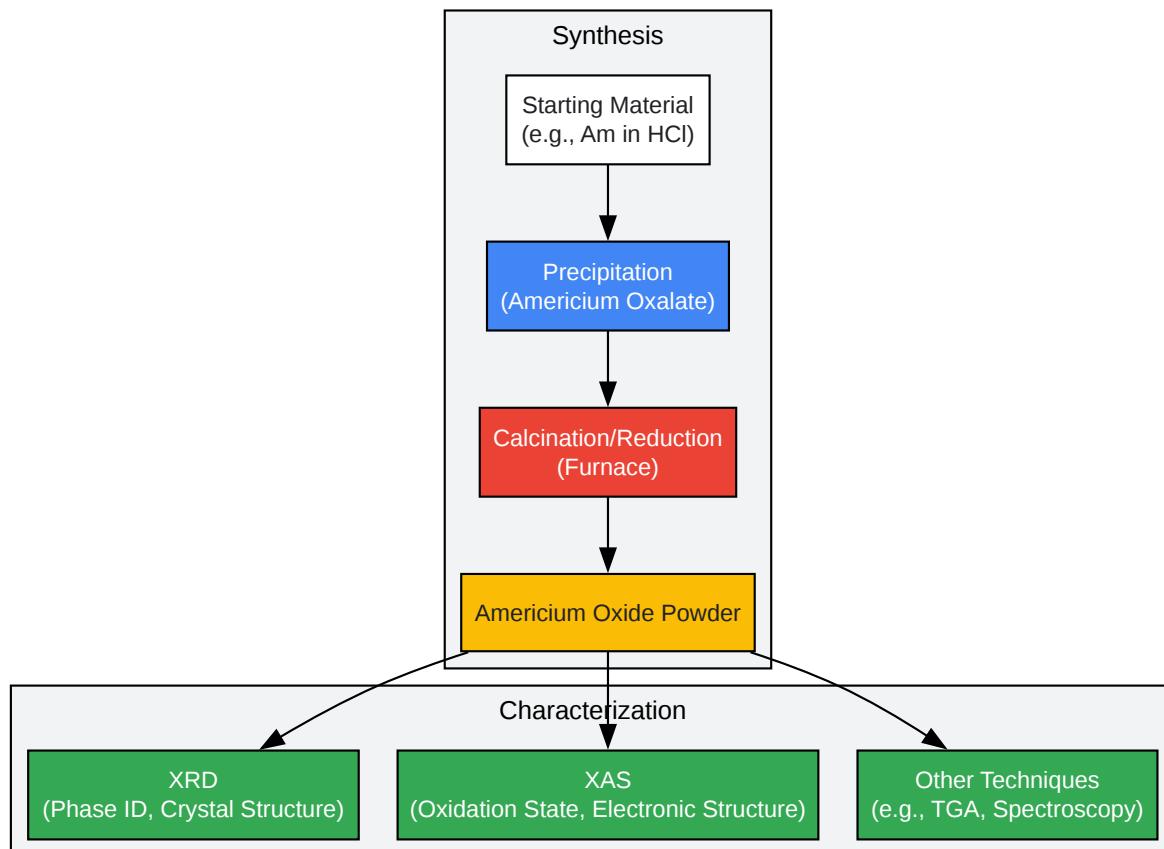
XAS is a powerful technique for probing the local electronic structure and oxidation state of americium in its oxides.[10][11][12]

- Sample Preparation: Similar to XRD, sample preparation must be conducted in a glovebox. Thin, uniform samples are required for transmission measurements, while powdered samples can be used for fluorescence or electron yield detection.
- Instrumentation: XAS measurements are typically performed at a synchrotron radiation facility to achieve the required X-ray energy and flux.
- Data Collection:
 - Spectra are collected at the relevant absorption edges of americium, such as the Am L₃-edge for information on the 5f electronic states or the Am M_{4,5} and O K edges for more detailed electronic structure analysis.[10][11]
- Data Analysis:

- The X-ray Absorption Near Edge Structure (XANES) region of the spectrum provides information on the oxidation state and local coordination geometry.
- The Extended X-ray Absorption Fine Structure (EXAFS) region provides information on the local atomic structure, such as bond distances and coordination numbers.
- The experimental spectra are often compared with theoretical calculations (e.g., using codes like FEFF or based on the Anderson impurity model) to aid in interpretation.[\[10\]](#)[\[11\]](#) [\[12\]](#)

Experimental Workflow

The general workflow for the synthesis and characterization of a specific **americium oxide** phase can be visualized as follows:



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